

Introduction to the Pyrazole-Benzylamine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(1H-Pyrazol-1-yl)benzylamine**

Cat. No.: **B1365511**

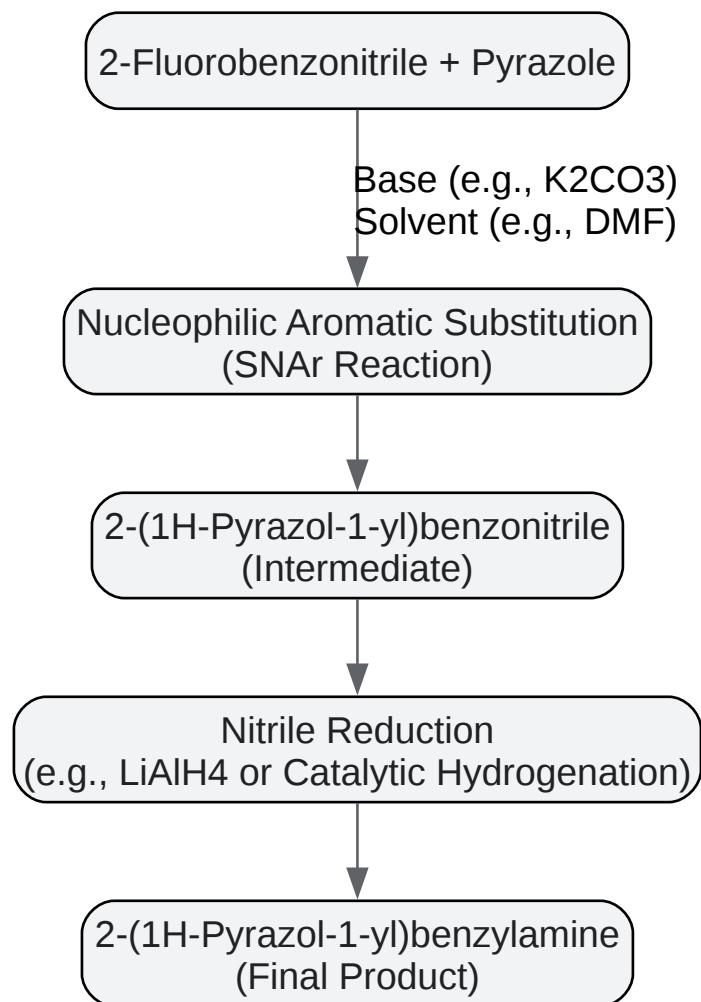
[Get Quote](#)

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that has become an increasingly important motif in drug discovery.^[1] Its unique physicochemical properties allow it to serve as a metabolically stable bioisosteric replacement for other aromatic systems, enhancing pharmacokinetic profiles.^{[1][2]} The pyrazole nucleus can function as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), enabling critical interactions within the active sites of biological targets like enzymes and receptors.^[1]

When coupled with a benzylamine framework, the resulting scaffold presents a versatile platform for chemical elaboration. The aminomethyl group provides a key vector for derivatization or for direct interaction with target proteins, such as the hydrogen bonding observed with Asp572, Gly601, and Ala573 in the S1 pocket of Factor Xa inhibitors bearing a similar core.^[1] **2-(1H-Pyrazol-1-yl)benzylamine**, with its specific ortho-substitution pattern, offers a distinct spatial arrangement of these functional groups, making it a compelling intermediate for structure-activity relationship (SAR) studies in various therapeutic programs.^[3]

Core Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties for **2-(1H-Pyrazol-1-yl)benzylamine** are summarized below.


Property	Value	Source
CAS Number	449758-13-8	[4] [5]
Molecular Formula	C ₁₀ H ₁₁ N ₃	[5]
Molecular Weight	173.21 g/mol	[5]
IUPAC Name	(2-(1H-pyrazol-1-yl)phenyl)methanamine	
Boiling Point	100 °C	[5]
Density	1.16 ± 0.1 g/cm ³ (Predicted)	[5]
Storage	Under inert gas (Nitrogen or Argon) at 2–8 °C	[5]

Synthesis and Purification Protocol

While multiple synthetic routes to substituted pyrazoles exist, a common and reliable strategy involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation. A representative synthesis for **2-(1H-Pyrazol-1-yl)benzylamine** can be conceptualized starting from 2-fluorobenzonitrile.

Representative Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the formation of the pyrazole ring via nucleophilic aromatic substitution, and second, the reduction of the nitrile to the primary amine.

[Click to download full resolution via product page](#)

Caption: Representative synthesis workflow for **2-(1H-Pyrazol-1-yl)benzylamine**.

Experimental Protocol: Synthesis

Objective: To synthesize **2-(1H-Pyrazol-1-yl)benzylamine** from 2-fluorobenzonitrile.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile (Intermediate)

- To a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add pyrazole (1.1 eq) and potassium carbonate (K_2CO_3 , 2.0 eq).
- Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen) for 12-24 hours.

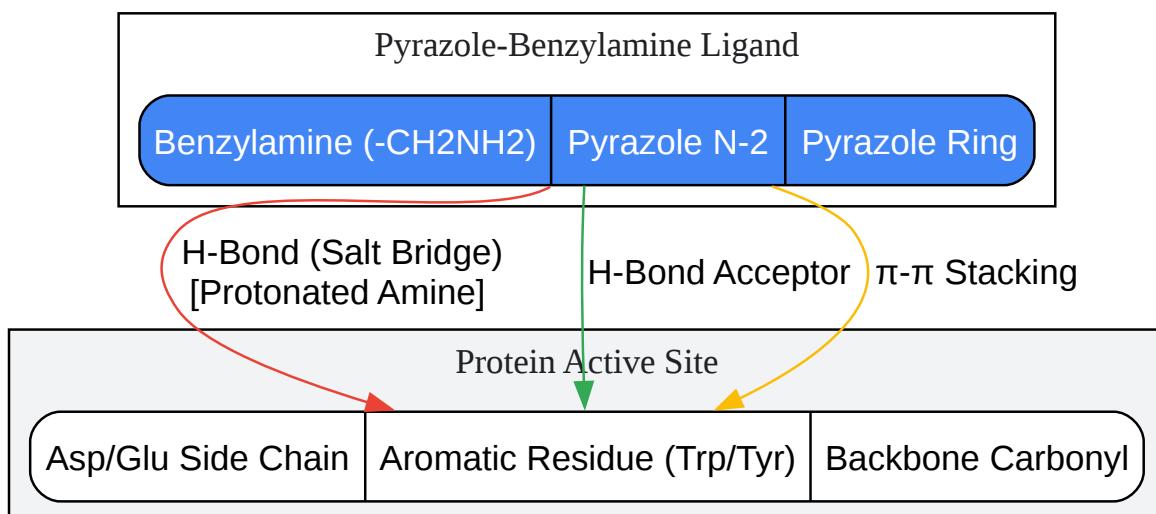
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction to **2-(1H-Pyrazol-1-yl)benzylamine** (Final Product)

- Carefully dissolve the crude 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of lithium aluminum hydride (LiAlH_4 , 1.5-2.0 eq) in THF to the reaction mixture. Causality Note: LiAlH_4 is a powerful reducing agent necessary for converting the stable nitrile group to a primary amine. The slow addition at 0 °C is crucial to control the highly exothermic reaction.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction carefully by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the solid cake with THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude **2-(1H-Pyrazol-1-yl)benzylamine** is typically purified using silica gel column chromatography.


- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is commonly effective.
- Validation: Fractions are collected and analyzed by TLC. Pure fractions are combined and the solvent is evaporated to yield the final product as a solid or oil. Purity is confirmed by HPLC and identity is confirmed by ^1H NMR and MS analysis.

Applications in Drug Discovery and Medicinal Chemistry

The **2-(1H-Pyrazol-1-yl)benzylamine** scaffold is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization. Its utility stems from the proven success of the pyrazole core in a wide range of approved drugs.^[1]

Role as a Privileged Scaffold

The pyrazole ring is present in over 50 FDA-approved medicines, targeting conditions from cancer to inflammation and erectile dysfunction.^[1] Its success is attributed to its ability to engage in multiple, favorable interactions with protein targets.

[Click to download full resolution via product page](#)

Caption: Key drug-target interactions enabled by the pyrazole-benzylamine scaffold.

Therapeutic Areas of Interest

- Oncology: Pyrazole derivatives are core components of numerous kinase inhibitors, such as Zanubrutinib, an inhibitor of Bruton's tyrosine kinase.[\[2\]](#) The benzylamine portion can be functionalized to target specific pockets in the kinase domain.[\[6\]](#) Furthermore, some N-(1-benzyl-pyrazol-4-yl)benzamides have shown potent antiproliferative activity by modulating autophagy pathways.[\[7\]](#)[\[8\]](#)
- Inflammation and Immunology: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole ring. Pyrazole derivatives have shown potential as inhibitors of various inflammatory mediators, including TNF- α and IL-6.[\[9\]](#) The structure of **2-(1H-Pyrazol-1-yl)benzylamine** makes it an ideal precursor for synthesizing novel anti-inflammatory agents.[\[10\]](#)
- Neuroscience: Pyrazole-containing compounds have been investigated as monoamine oxidase (MAO) inhibitors for the treatment of neurological disorders.[\[9\]](#)[\[11\]](#) The benzylamine moiety is a classic pharmacophore for MAO substrates and inhibitors, suggesting that this compound could serve as a starting point for novel CNS-active agents.

Analytical Characterization Protocol

To ensure the quality and purity of synthesized **2-(1H-Pyrazol-1-yl)benzylamine**, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a synthesized batch of **2-(1H-Pyrazol-1-yl)benzylamine**.

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.
- Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size) and a UV detector.
- Mobile Phase:

- Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient Elution:
 - Start at 5% Solvent B.
 - Ramp to 95% Solvent B over 10 minutes.
 - Hold at 95% Solvent B for 2 minutes.
 - Return to 5% Solvent B over 1 minute.
 - Re-equilibrate for 2 minutes.
 - Causality Note: A gradient is used to ensure that both polar impurities and the less polar product are eluted efficiently from the C18 column, providing a comprehensive purity profile.
- Detection: Monitor at wavelengths of 214 nm and 254 nm.
- Data Analysis: Integrate the peak area of the main product and all impurities. Calculate purity as $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100\%$.

Summary of Expected Analytical Data

Technique	Expected Result	Purpose
¹ H NMR	Peaks corresponding to aromatic protons (benzyl and pyrazole rings), a singlet for the CH ₂ group, and a broad singlet for the NH ₂ protons.	Structural Confirmation
LC-MS	A major peak in the chromatogram with a corresponding mass of 174.1 [M+H] ⁺ .	Identity and Purity
HPLC	Purity ≥ 95% (typical for research-grade material).	Quantitative Purity

Safety, Handling, and Storage

As a primary amine and a novel chemical intermediate, **2-(1H-Pyrazol-1-yl)benzylamine** requires careful handling in a laboratory setting.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Benzylamine itself is a colorless liquid with a strong ammonia-like odor.[\[12\]](#)
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a refrigerator at 2–8 °C to prevent degradation.[\[5\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(1H-Pyrazol-1-yl)benzylamine (CAS No. 449758-13-8) is a strategically important chemical building block for modern drug discovery. Its structure combines the proven pharmacological

utility of the pyrazole nucleus with the versatile reactivity of a primary benzylamine. This guide has provided a technical framework for its identification, synthesis, analysis, and potential applications. By leveraging the principles of medicinal chemistry and established synthetic protocols, researchers can effectively utilize this compound to develop novel molecular entities targeting a broad spectrum of diseases, thereby continuing the legacy of pyrazole as a truly privileged scaffold in pharmaceutical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1H-PYRAZOL-1-YL)BENZYLAMINE | 449758-13-8 [chemicalbook.com]
- 5. 2-(1H-PYRAZOL-1-YL)BENZYLAMINE | 449758-13-8 [amp.chemicalbook.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 12. Benzylamine | C₆H₅CH₂NH₂ | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Introduction to the Pyrazole-Benzylamine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1365511#2-1h-pyrazol-1-yl-benzylamine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com